An In-Depth Technical Guide to 3',4'-Dimethoxybutyrophenone
An In-Depth Technical Guide to 3',4'-Dimethoxybutyrophenone
Prepared by: Gemini, Senior Application Scientist
Introduction
3',4'-Dimethoxybutyrophenone, also known as 1-(3,4-dimethoxyphenyl)butan-1-one, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a dimethoxy-substituted benzene ring attached to a butyryl group, makes it a precursor for a variety of more complex molecules in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, analytical characterization methods, and known applications, tailored for researchers and professionals in drug development and chemical sciences.
Chemical and Physical Properties
The fundamental properties of 3',4'-Dimethoxybutyrophenone are summarized below. These data are crucial for designing reaction conditions, purification procedures, and for the structural elucidation of derived products.
| Property | Value | Source(s) |
| CAS Number | 54419-21-5 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₃ | [1][2] |
| Molecular Weight | 208.25 g/mol | [1][2] |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)butan-1-one | [1] |
| Synonyms | 4-Butyryl-1,2-dimethoxybenzene, Butyrophenone, 3',4'-dimethoxy- | [1] |
| Appearance | Not explicitly stated; likely a solid or oil at room temperature. | |
| Melting Point | Data not available in searched literature. Related compound 3',4'-Dimethoxyacetophenone melts at 47-54 °C.[3][4] | |
| Boiling Point | Data not available in searched literature. Related compound 3',4'-Dimethoxyacetophenone boils at 286-288 °C.[3][4] | |
| Solubility | Data not available. Expected to be soluble in organic solvents like methanol, ethanol, and chlorinated solvents.[5] |
Synthesis Protocols
The most common and industrially relevant method for synthesizing 3',4'-Dimethoxybutyrophenone is through the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene).[6] This electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the aromatic ring and the acyl group.
Principle of Synthesis: Friedel-Crafts Acylation
The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[7] The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent by forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of veratrole. The presence of two electron-donating methoxy groups on the veratrole ring activates it towards electrophilic substitution, facilitating the reaction.[6]
Caption: Synthesis of 3',4'-Dimethoxybutyrophenone via Friedel-Crafts acylation.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on standard Friedel-Crafts acylation methods.[8] Safety Precaution: This reaction should be performed in a well-ventilated fume hood, as both butyryl chloride and aluminum chloride are corrosive and react with moisture. Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory.
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture.
-
Reagent Charging: Suspend anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane inside the flask.
-
Addition of Acylating Agent: Cool the suspension in an ice bath. Add butyryl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension.
-
Addition of Aromatic Substrate: After the addition of butyryl chloride is complete, add veratrole (1.0 equivalent), dissolved in a small amount of the reaction solvent, dropwise to the mixture, maintaining the low temperature.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to stir at 0 °C for a few hours and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times. Combine the organic extracts, wash with a saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Final Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3',4'-Dimethoxybutyrophenone.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, and the aliphatic protons of the butyryl chain. The aromatic protons would appear in the downfield region (approx. 6.8-7.5 ppm). The two methoxy groups would present as sharp singlets around 3.9 ppm. The α-methylene protons (adjacent to the carbonyl) would be a triplet around 2.9 ppm, the β-methylene protons a sextet around 1.7 ppm, and the terminal methyl group a triplet around 1.0 ppm.
-
¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon around 198-200 ppm. The aromatic carbons would appear between 110-155 ppm, with the methoxy-substituted carbons being the most downfield. The methoxy carbons would resonate around 56 ppm. The aliphatic carbons of the butyryl chain would appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. A strong absorption band is expected around 1670-1680 cm⁻¹ , which is characteristic of an aryl ketone C=O stretching vibration. Other significant peaks would include C-H stretching vibrations for both aromatic and aliphatic groups (around 2850-3100 cm⁻¹) and C-O stretching for the methoxy ether linkages (around 1250-1270 cm⁻¹).[9]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. For 3',4'-Dimethoxybutyrophenone, the molecular ion peak [M]⁺ would be observed at an m/z of 208. The fragmentation pattern would likely show characteristic losses, such as the loss of the propyl group (C₃H₇) leading to a prominent peak at m/z 165 (the dimethoxybenzoyl cation).
Caption: Standard workflow for the purification and characterization of the title compound.
Applications and Research Interest
3',4'-Dimethoxybutyrophenone is primarily utilized as a chemical intermediate. Its structural motifs are found in various biologically active molecules. For instance, butyrophenones are a class of antipsychotic drugs, and the dimethoxybenzene moiety is present in numerous natural products and pharmaceuticals.
While direct applications of 3',4'-Dimethoxybutyrophenone are not extensively documented, it serves as a key building block. Its ketone functionality allows for further chemical transformations, such as reduction to an alcohol,[11] reductive amination to form amines, or its use in condensation reactions to build larger molecular scaffolds.[12] For example, it can be a precursor in the synthesis of certain flavonoids and other heterocyclic compounds with potential antioxidant, anti-inflammatory, or neuroprotective activities.[13]
Safety and Handling
Specific safety data for 3',4'-Dimethoxybutyrophenone is limited. However, based on the safety profiles of structurally related chemicals like 3,4-Dimethoxybenzaldehyde, standard laboratory precautions for handling chemical reagents should be followed.[14]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[15]
-
Storage: Store in a tightly closed container in a cool, dry place. Keep away from strong oxidizing agents.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[16]
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